molecular formula C15H12N6O B2938776 2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide CAS No. 400077-54-5

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide

Cat. No. B2938776
CAS RN: 400077-54-5
M. Wt: 292.302
InChI Key: AQCLQVWMPIISBR-UHFFFAOYSA-N
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Description

The compound “2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide” is a derivative of pyrimidine, a molecule that exhibits a wide range of pharmacological activities and is often used in the design of medicinal chemistry . Pyrimidine derivatives are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Scientific Research Applications

Heterocyclic Chemistry and Crystallography

Pyrimidines are crucial in biology and medicine, with their derivatives playing a vital role in molecular recognition processes essential for drug action. Crystallization studies of pyrimidine mixtures have led to insights into cation tautomerism, twinning, and disorder in their crystal structures, shedding light on molecular interactions and hydrogen bonding patterns crucial for pharmaceutical applications (Rajam et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

Pyrimidine chelates and their derivatives have been synthesized and applied in creating new classes of heteroleptic Ir(III) metal complexes, leading to high-performance sky-blue- and white-emitting OLEDs. This research demonstrates the potential of pyrimidine-based compounds in advancing display technology and optoelectronics, offering insights into the emission color relationships and nitrogen atom positions in the pyrimidine fragment (Chang et al., 2013).

Green Chemistry and Anticancer Activity

Synthesis of pyrimidinone derivatives through green chemistry approaches has highlighted their potential in anticancer activity. This work involves creating biologically active moieties, including thiophene and pyridine derivatives, and investigating their in vitro anticancer activities, demonstrating the significance of pyrimidine derivatives in developing new therapeutic agents (Aly et al., 2018).

Nonlinear Optical Materials

Pyrimidine derivatives have been explored for their applications in nonlinear optics (NLO). Studies on thiopyrimidine derivatives, focusing on their electronic, linear, and NLO properties, have revealed their potential in optoelectronic applications, showcasing the versatility of pyrimidine-based compounds in material science (Hussain et al., 2020).

Heterocyclic Synthesis

Research on thieno[2,3-b]pyridine-2-carbohydrazide has led to the development of novel polyheterocyclic compounds. This synthesis route highlights the importance of pyridine and pyrimidine frameworks in creating diverse heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Elneairy et al., 2006).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. The pyrrolidine ring, a nitrogen heterocycle often used by medicinal chemists, is one area of interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O/c16-21-15(22)11-9-19-14(12-3-1-2-6-18-12)20-13(11)10-4-7-17-8-5-10/h1-9H,16H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCLQVWMPIISBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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